2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide
Description
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide features a central indole scaffold substituted at position 4 with an acetylamino group. This indole moiety is connected via an acetamide linker to a 4-acetylphenyl group. Such structural features are common in kinase inhibitors and GPCR-targeting molecules due to indole's role in π-π stacking and hydrophobic interactions .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-acetylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)15-6-8-16(9-7-15)22-20(26)12-23-11-10-17-18(21-14(2)25)4-3-5-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
XKBHUODGGKGLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Indole Functionalization
The most widely reported approach involves constructing the indole core before introducing the acetylamino and acetylphenyl groups. A representative method begins with 4-nitroindole , which undergoes acetylation at the 4-position using acetic anhydride in the presence of pyridine as a base . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) in ethanol, yielding 4-acetylaminoindole .
The indole nitrogen is then alkylated using chloroacetyl chloride in acetonitrile under reflux, forming 1-chloroacetyl-4-acetylaminoindole . This intermediate reacts with 4-acetylaniline in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate as a base, to produce the target compound .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | THF | 0°C → rt | 6 h | 85% |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C | Ethanol | rt | 3 h | 92% |
| Alkylation | Chloroacetyl chloride, K₂CO₃ | Acetonitrile | Reflux | 8 h | 78% |
| Amidation | 4-Acetylaniline, DMF | DMF | 80°C | 12 h | 65% |
Characterization of intermediates and the final product relies on ¹H NMR and LC-MS . For example, the final acetamide exhibits a singlet at δ 2.1 ppm for the acetyl groups and a doublet at δ 7.3–7.8 ppm for the aromatic protons .
Palladium-Catalyzed Coupling for Acetamide Formation
An alternative route employs palladium-mediated cross-coupling to streamline the synthesis. In this method, 1-(4-nitro-1H-indol-1-yl)acetamide is prepared via alkylation of 4-nitroindole with bromoacetamide in DMF using NaH as a base . The nitro group is reduced to an amine, followed by acetylation to yield 1-(4-acetylamino-1H-indol-1-yl)acetamide .
The acetylphenyl moiety is introduced via a Suzuki-Miyaura coupling between 1-(4-acetylamino-1H-indol-1-yl)acetamide and 4-acetylphenylboronic acid . This reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water mixture at 100°C for 24 hours .
Critical Parameters:
One-Pot Tandem Synthesis Using Camphorsulfonic Acid
A recent advancement leverages camphorsulfonic acid (CSA) as a dual-purpose catalyst for a one-pot synthesis. Starting with 4-acetylaniline and indole-2-carboxaldehyde , a Ugi four-component reaction generates a bis-amide intermediate . CSA (20 mol%) in toluene at 120°C induces cyclization to form the indole ring, followed by in situ acetylation using acetic anhydride .
Advantages:
-
Reduced purification steps (overall yield: 68%)
-
Solvent-dependent selectivity (toluene favors indole cyclization)
Analytical Validation:
Continuous Flow Reactor Optimization
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. A patented protocol reacts 4-acetylaminoindole with N-(4-acetylphenyl)chloroacetamide in a microfluidic reactor at 150°C with a residence time of 5 minutes . Supercritical CO₂ acts as a co-solvent, improving miscibility and reducing side reactions.
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 5 min |
| Yield | 65% | 89% |
| Purity (HPLC) | 92% | 98% |
| Throughput | 10 g/day | 500 g/day |
Green Chemistry Approaches
Emerging methods prioritize sustainability:
-
Microwave-Assisted Synthesis : Combining 4-acetylaniline and 1-chloroacetyl-4-acetylaminoindole in PEG-400 under microwave irradiation (300 W, 100°C) achieves 80% yield in 30 minutes .
-
Biocatalytic Acetylation : Lipase B from Candida antarctica acetylates the indole amine in water at 40°C, eliminating toxic acylating agents .
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, such as breast cancer cells, with IC50 values ranging from 10 to 30 µM .
- Mechanistic Insights : Molecular docking studies suggest that the compound may bind to specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial activities. The unique structure of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide suggests potential efficacy against various pathogens:
- Broad-Spectrum Activity : Preliminary studies indicate that this compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Case Study : A related study highlighted the effectiveness of similar indole compounds against Staphylococcus aureus and Escherichia coli, suggesting a pathway for further exploration in drug development .
Analgesic Potential
The acetylamino group in this compound may contribute to analgesic properties. Research on acetamide derivatives has shown promise in pain relief comparable to established analgesics:
- Pain Management Studies : Compounds structurally related to this indole derivative have demonstrated significant anti-hypernociceptive activity in animal models, indicating potential applications in pain management.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors, influencing biological pathways. This compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Structural and Functional Differences
Core Heterocycle Variations
- Indole vs. Triazole (Compound 13) : The target compound’s indole core allows for π-π interactions critical in GPCR binding, while triazole-based analogs (e.g., Compound 13) may exhibit stronger hydrogen bonding due to nitrogen-rich triazole rings. Triazoles also confer metabolic resistance compared to indoles .
Substituent Effects
- This contrasts with the target compound’s acetyl groups, which balance polarity and stability .
- Halogenated Substituents : Chlorine () and fluorine () substituents improve membrane permeability and metabolic stability via steric and electronic effects .
Pharmacokinetic and Physical Properties
- Melting Points : The target compound’s analogs with triazole cores (e.g., Compound 13, mp 262°C) exhibit higher melting points than indole derivatives, suggesting stronger crystalline packing due to hydrogen bonding .
- Solubility : Sulfonamide-linked compounds () show lower solubility in aqueous media compared to acetamide derivatives, impacting bioavailability .
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide is a derivative of indole and has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through a detailed examination of relevant studies, including synthesis methods, biological evaluations, and molecular docking analyses.
Synthesis and Characterization
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide typically involves the reaction of acetylated indole derivatives with appropriate acetamide precursors. Various analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, one study successfully synthesized several related compounds, confirming their structures through single crystal X-ray diffraction and spectroscopic methods .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated a series of indole-based compounds against various Gram-positive and Gram-negative bacteria, revealing that certain derivatives showed diameter of inhibition zone (DIZ) values ranging from 21 mm to 22 mm against strains like Staphylococcus aureus and Bacillus subtilis .
Table 1 summarizes the antimicrobial activities of selected derivatives:
| Compound | Target Bacteria | DIZ (mm) |
|---|---|---|
| 5c | Staphylococcus aureus | 21 |
| 5h | Bacillus subtilis | 22 |
| 5b | Escherichia coli | 18 |
Anticancer Activity
In addition to antimicrobial effects, compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide have shown promising anticancer activity. A recent study highlighted that certain indole derivatives exhibited potent cytotoxic effects against various cancer cell lines, including hepatic cancer cells. The IC50 values for these compounds were comparable to established chemotherapeutics like doxorubicin .
Table 2 presents the anticancer activity data:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 10.5 |
| Compound B | MCF-7 | 8.3 |
| Compound C | HCT-15 | 7.2 |
The biological mechanisms underlying the activity of these compounds often involve the inhibition of critical pathways in microbial growth and cancer cell proliferation. For instance, molecular docking studies have suggested that these compounds interact with key enzymes involved in cell signaling and metabolic processes, potentially leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Evaluation
In a comprehensive antimicrobial evaluation, researchers tested a series of indole-based derivatives against a panel of pathogens. The study utilized the DIZ assay to quantify antibacterial efficacy, revealing that modifications in the acetyl group significantly influenced activity. Compounds with additional electron-withdrawing groups exhibited enhanced potency against resistant strains .
Case Study 2: Anticancer Efficacy
Another significant study focused on the anticancer properties of indole derivatives against hepatic cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced cell cycle arrest at specific phases (G2/M), suggesting their potential as chemotherapeutic agents .
Q & A
Basic: What are the standard synthetic routes for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide, and how is purity optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting 4-aminoindole derivatives with acetylating agents (e.g., acetic anhydride) to introduce the acetylamino group.
- Step 2 : Coupling the functionalized indole with 4-acetylphenylacetamide via nucleophilic substitution or amide bond formation. Key conditions include inert atmospheres (N₂), controlled temperatures (60–80°C), and polar aprotic solvents (DMF or DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, acetyl groups at δ 2.1–2.3 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in single crystals .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 378.15) .
Basic: How is initial biological activity screening conducted for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest anticancer potential .
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., Bcl-2/Mcl-1) via fluorescence-based assays. Positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) are critical .
Advanced: How can computational methods optimize reaction yields and regioselectivity?
- Quantum mechanical calculations : Use density functional theory (DFT) to model transition states and predict activation energies for key steps (e.g., indole acetylation).
- Reaction path algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation. For example, optimizing solvent polarity (ε > 20) improves regioselectivity in indole substitutions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). Variables like cell passage number, serum concentration, or assay pH can skew results .
- Structural analogs : Test derivatives (e.g., fluorophenyl vs. chlorophenyl variants) to isolate substituent effects. Evidence shows fluorine enhances metabolic stability but may reduce solubility .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., Bcl-2). Use crystal structures (PDB ID: 2W3L) and flexible side-chain sampling.
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
Advanced: How is thermal stability assessed for formulation studies?
- DSC/TGA : Determine melting points (e.g., 192–194°C) and decomposition profiles. A sharp DSC endotherm indicates high crystallinity, favorable for solid formulations .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Acetamide hydrolysis is a common degradation pathway .
Advanced: What pharmacokinetic parameters are prioritized in preclinical studies?
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4). LogP >3 suggests poor aqueous solubility.
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis. >90% binding may limit bioavailability.
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ <1 µM indicates high metabolic liability .
Advanced: How to design enzyme inhibition assays with high specificity?
- Z’-factor validation : Ensure assay robustness (Z’ >0.5) using positive/negative controls.
- Counter-screening : Test against related enzymes (e.g., Bcl-xL for Bcl-2 inhibitors) to confirm selectivity.
- IC₅₀ determination : Use 10-dose serial dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism) .
Advanced: What strategies improve regioselectivity in indole functionalization?
- Directing groups : Introduce transient protecting groups (e.g., Boc) at N1 to steer electrophilic substitution to C4.
- Metal catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) enhances C3 selectivity.
- Solvent effects : High-polarity solvents (DMF) favor charge-separated transition states, reducing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
